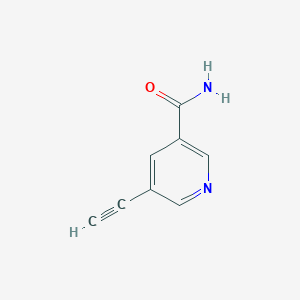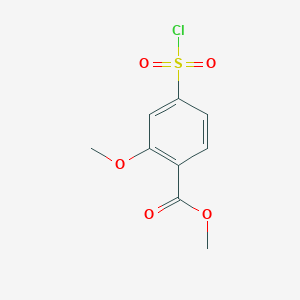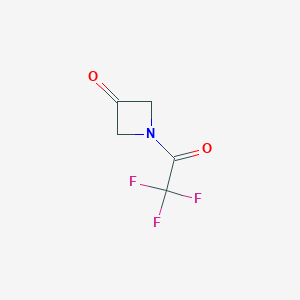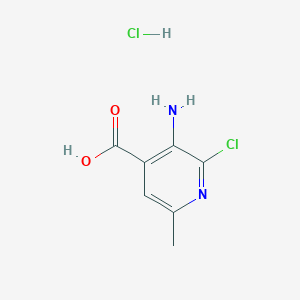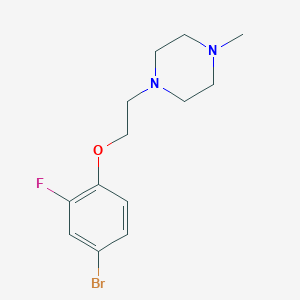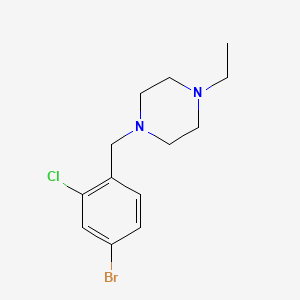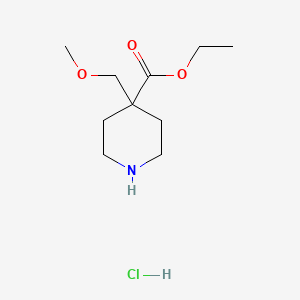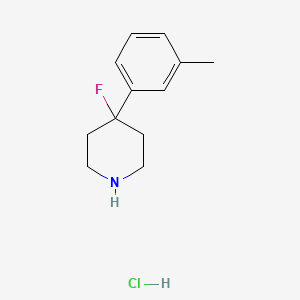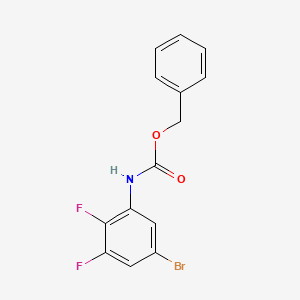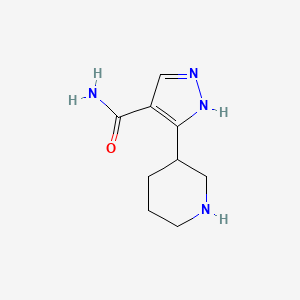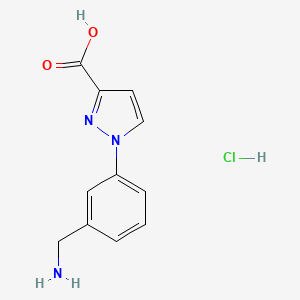
1-(3-氨基甲基苯基)-1H-吡唑-3-羧酸盐酸盐
描述
1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride is an organic compound of significant interest due to its versatile applications in various fields of science. This compound contains a pyrazole ring substituted with an aminomethylphenyl group, offering a unique structure that facilitates various chemical reactions and interactions.
科学研究应用
The compound's structure allows for extensive applications in research and industry:
Chemistry: As an intermediate in the synthesis of more complex molecules, especially in pharmaceuticals.
Medicine: Research into its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.
Industry: Use in the production of specialized materials and in the development of novel catalysts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride generally involves multiple steps:
Formation of Pyrazole Ring: The pyrazole ring is typically formed by the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.
Substitution Reaction: The aminomethylphenyl group is introduced via substitution reactions. This often involves reacting the pyrazole ring with an appropriate aminomethylbenzene derivative.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the compound with hydrochloric acid, enhancing its stability and solubility.
Industrial Production Methods: In an industrial setting, the production methods involve scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: Under suitable conditions, the aminomethyl group can undergo oxidation to form a corresponding imine or amine oxide.
Reduction: The compound may be reduced, especially at the carboxylic acid group, to produce derivatives like alcohols.
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Reduction is often carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Electrophilic aromatic substitutions often utilize reagents like halogens (Br₂, Cl₂) and nitrating mixtures (HNO₃/H₂SO₄).
Oxidation Products: Imine and amine oxide derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagent used.
作用机制
The compound's mechanism of action is often tied to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids can all interact with this compound, given its various functional groups.
Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence metabolic pathways, potentially leading to therapeutic effects.
相似化合物的比较
1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride stands out due to its structural versatility. Compared to similar compounds like pyrazole-4-carboxylic acid or aminophenylpyrazole derivatives, it offers a unique combination of functional groups that can interact in diverse chemical and biological contexts.
List of Similar Compounds:Pyrazole-4-carboxylic acid
1-(3-Aminophenyl)pyrazole
1-(4-Aminophenyl)pyrazole
1-(3-Hydroxymethylphenyl)pyrazole
These compounds, while sharing a core pyrazole structure, vary in their substituents, which influences their reactivity and applications.
属性
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNUHFMQQGAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


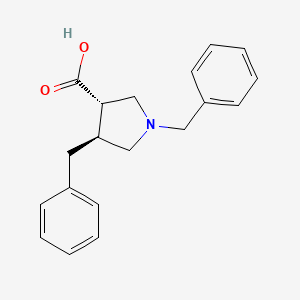
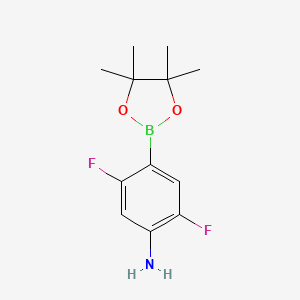

![8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol](/img/structure/B1528986.png)
